molecular formula C24H24N4O2S B7832054 2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B7832054
M. Wt: 432.5 g/mol
InChI Key: DVGBOMJJYNWWNK-UHFFFAOYSA-N
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Description

2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide, also known as 4-(Dipropylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile, is a chemical compound with a complex structure. It is used in various scientific research applications due to its unique properties and reactivity.

Properties

IUPAC Name

2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-15-5-11-18(12-6-15)26-20(29)14-31-23-27-21(19(13-25)22(30)28-23)16-7-9-17(10-8-16)24(2,3)4/h5-12H,14H2,1-4H3,(H,26,29)(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGBOMJJYNWWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)C(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)C(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dipropylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile involves multiple steps. The initial step typically includes the formation of the pyrimidine ring, followed by the introduction of the dipropylamino, methylphenyl, and methylthio groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Dipropylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylamino or methylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in new compounds with different functional groups replacing the original ones.

Scientific Research Applications

4-(Dipropylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dipropylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Dipropylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile include other pyrimidine derivatives with different substituents. Examples include:

  • 4-(Dipropylamino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-(Dipropylamino)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile

Uniqueness

The uniqueness of 4-(Dipropylamino)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it valuable for various research applications where these unique properties are advantageous.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.